Cas no 1797988-33-0 (3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide)

3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide structure
1797988-33-0 structure
商品名:3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide
CAS番号:1797988-33-0
MF:C11H10BrFN2O
メガワット:285.112305164337
CID:6594636
PubChem ID:75503652

3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide 化学的及び物理的性質

名前と識別子

    • Z1655699465
    • AKOS033509983
    • 1797988-33-0
    • 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide
    • EN300-6581278
    • インチ: 1S/C11H10BrFN2O/c12-10-3-2-9(13)7-8(10)1-4-11(16)15-6-5-14/h2-3,7H,1,4,6H2,(H,15,16)
    • InChIKey: FBWSWYOXMWSSAO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1CCC(NCC#N)=O)F

計算された属性

  • せいみつぶんしりょう: 283.99605g/mol
  • どういたいしつりょう: 283.99605g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 52.9Ų

3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6581278-0.05g
3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide
1797988-33-0 95.0%
0.05g
$212.0 2025-03-13

3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide 関連文献

3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamideに関する追加情報

Introduction to 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide (CAS No. 1797988-33-0)

3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide, identified by its CAS number 1797988-33-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of considerable interest in medicinal research. The structural features of this molecule, particularly the presence of a 2-bromo-5-fluorophenyl group and a cyanomethyl moiety, contribute to its unique chemical properties and reactivity. These features make it a valuable scaffold for the development of novel therapeutic agents.

The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the 2-bromo-5-fluorophenyl group requires precise control over reaction conditions to ensure high yield and purity. Additionally, the incorporation of the cyanomethyl group necessitates careful handling due to its sensitivity to hydrolysis and other environmental factors. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired structure efficiently.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting various disease pathways. The structural motif present in 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide has shown promise in inhibiting enzymes involved in cancer progression. Specifically, studies have indicated that this compound may interfere with the activity of kinases, which are crucial for cell signaling and proliferation. The 2-bromo-5-fluorophenyl group is particularly important as it can mimic natural substrates and bind to the active site of target enzymes.

The cyanomethyl moiety in this compound adds another layer of complexity and functionality. This group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. Furthermore, the cyanide functionality can be further modified through various chemical transformations to introduce additional pharmacological properties. Such modifications are essential for optimizing drug-like characteristics, including solubility, metabolic stability, and pharmacokinetic profiles.

Recent research has also explored the potential applications of 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide in treating neurological disorders. Studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter receptors and ion channels. The ability of the 2-bromo-5-fluorophenyl group to interact with aromatic binding pockets in proteins makes it an attractive candidate for developing drugs targeting central nervous system disorders. Additionally, the cyanomethyl group's ability to form hydrogen bonds could be exploited to enhance receptor binding affinity.

The pharmacological activity of 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide has been further investigated through computational modeling and experimental validation. Molecular docking studies have revealed that this compound can bind effectively to several protein targets with high specificity. These studies have provided valuable insights into the interactions between the molecule and its biological targets, guiding the optimization process for improved efficacy and reduced side effects.

In conclusion, 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide (CAS No. 1797988-33-0) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features, particularly the 2-bromo-5-fluorophenyl and cyanomethyl groups, contribute to its biological activity and make it a valuable scaffold for drug development. Ongoing research continues to explore its therapeutic potential in various disease areas, including cancer and neurological disorders. As our understanding of its mechanisms of action evolves, so too will our ability to harness its full potential for medical benefit.

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